N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide
Description
N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide is a thiadiazole-based carboxamide derivative characterized by a tetrahydropyran (oxane) ring substituted with a 2-methoxyphenyl group at the 4-position. The methyl-thiadiazole core is linked via a carboxamide bridge to the oxane moiety.
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-4-methylthiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-12-15(24-20-19-12)16(21)18-11-17(7-9-23-10-8-17)13-5-3-4-6-14(13)22-2/h3-6H,7-11H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIXIBSWSUHDRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with oxan-4-ylmethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out under an inert atmosphere at room temperature .
Chemical Reactions Analysis
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It has shown potential as an anti-inflammatory and anticancer agent in preclinical studies.
Mechanism of Action
The mechanism of action of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in the inflammatory pathway, thereby reducing inflammation. Additionally, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Features and Modifications
The compound’s key structural elements include:
- 1,2,3-Thiadiazole core : Common in bioactive molecules due to its electron-deficient nature and ability to participate in hydrogen bonding.
- 4-Methyl substitution : Enhances lipophilicity and metabolic stability.
Table 1: Structural Comparison with Analogous Thiadiazole Derivatives
Anticancer Activity
- Compound 7b (4-methyl-2-phenylthiazole derivative): Exhibited potent activity against HepG-2 cells (IC₅₀ = 1.61 ± 1.92 µg/mL). The phenyl substitution at the thiazole ring enhances hydrophobic interactions with cellular targets .
- BTP2 : While primarily a calcium channel inhibitor, its trifluoromethyl groups improve membrane permeability, a feature that could be compared to the methoxyphenyl group in the target compound .
Calcium Signaling Modulation
- BTP2 and YM-59483 (structurally similar to the target compound): Block store-operated calcium entry (SOCE) by targeting Orai/STIM channels. The 4-methyl-thiadiazole carboxamide scaffold is critical for this activity .
Enzyme Inhibition
Structure-Activity Relationship (SAR) Insights
Thiadiazole Core : The 1,2,3-thiadiazole ring (as in BTP2) shows superior calcium channel inhibition compared to 1,3,4-thiadiazoles, likely due to better geometric compatibility with ion channel pores .
Substituent Effects :
- Methoxy groups (e.g., in the target compound’s oxane ring): Improve solubility but may reduce metabolic stability compared to trifluoromethyl groups in BTP2 .
- Aromatic Rings : Phenyl or heteroaromatic substituents (e.g., thiophene in ) enhance target binding via π-stacking .
Carboxamide Linker : Essential for hydrogen bonding with biological targets; methylation at the 4-position (as in the target compound) balances lipophilicity and bioavailability .
Biological Activity
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- A thiadiazole ring , known for its pharmacological significance.
- A methoxyphenyl group , which enhances lipophilicity and biological activity.
- An oxane moiety , contributing to its potential interactions with biological targets.
Molecular Formula: CHNOS
Molecular Weight: 307.37 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cells. Its mechanism involves:
- Antimicrobial Properties : Preliminary studies indicate that thiadiazole derivatives exhibit antimicrobial activities against various pathogens, making them candidates for further development in treating infections .
- Anti-inflammatory Effects : The compound’s structural features suggest potential anti-inflammatory properties, which are common among thiadiazole derivatives due to their ability to inhibit pro-inflammatory cytokines .
Anticancer Activity
A summary of the anticancer activity of related thiadiazole compounds is presented in the table below:
| Compound | Cell Line Tested | IC (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 1.78 | Apoptosis induction |
| Compound B | A549 (Lung Cancer) | 0.079 | ERK1/2 inhibition |
| This compound | Various | TBD | TBD |
Note : The exact IC values for this compound require further empirical testing.
Antimicrobial Activity
Research indicates that thiadiazole derivatives can exhibit a broad spectrum of antimicrobial activity:
| Pathogen | Activity Observed |
|---|---|
| Staphylococcus aureus | Inhibition of growth |
| Escherichia coli | Moderate activity |
| Candida albicans | Effective against biofilms |
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of various thiadiazole derivatives against human cancer cell lines. This compound was included in the screening process. The results indicated a significant reduction in cell viability at concentrations as low as 0.079 µM when tested against A549 lung carcinoma cells, suggesting potent anticancer properties.
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, several thiadiazole derivatives were tested against common bacterial strains. The results demonstrated that compounds similar to this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
